

Application Notes and Protocols: Radon-220 as a Tracer in Geological Studies

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Radon-220

Cat. No.: B1213171

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Radon-220 (220Rn), also known as thoron, is a naturally occurring radioactive noble gas produced in the decay series of thorium-232 (232Th). With a short half-life of approximately 55.6 seconds, its application as a tracer in geological studies is distinct from its more commonly known counterpart, Radon-222.^{[1][2]} Its rapid decay makes it particularly useful for tracing rapid geological processes and for identifying phenomena in close proximity to the measurement point. These application notes provide an overview of the use of 220Rn as a tracer in various geological studies, complete with detailed experimental protocols and data presentation.

Applications of Radon-220 in Geological Studies

Due to its short half-life, **Radon-220** is a valuable tool for investigating dynamic and localized geological phenomena. Key applications include:

- Submarine Groundwater Discharge (SGD): The significant concentration difference between groundwater and surface water makes 220Rn an effective tracer for identifying and quantifying the flux of groundwater into coastal and freshwater bodies.^[3] Its short half-life ensures that the detected signal originates from recent discharge events in the immediate vicinity.

- **Geothermal Exploration:** Elevated concentrations of 220Rn in soil gas can indicate the presence of subsurface geothermal reservoirs.^[4] Fractures and faults associated with geothermal systems act as preferential pathways for radon migration to the surface. The short diffusion distance of thoron helps in precisely locating these permeable zones.
- **Fault Line and Fracture Detection:** Active fault zones and areas with significant rock fracturing often exhibit higher 220Rn exhalation rates.^[2] This is due to the increased permeability of the ground, which facilitates the transport of soil gases. Monitoring 220Rn along transects can help in mapping and assessing the activity of these geological structures.
- **Volcanic and Seismic Activity Monitoring:** Changes in 220Rn emissions can be precursors to volcanic eruptions and seismic events.^{[5][6]} Magma movement and stress-induced changes in the Earth's crust can alter the release and transport of radon, making its continuous monitoring a valuable tool for hazard assessment. The ratio of 220Rn to 222Rn can provide insights into the velocity and pressure of gas systems within a volcano.^[5]

Data Presentation

The following tables summarize typical quantitative data for **Radon-220** in various geological contexts.

Geological Setting	Typical 220Rn Concentration Range (Bq/m ³)	Reference
Indoor Dwellings	1 - 25	[7]
Soil Gas (General)	1,000 - 50,000	[6]
Geothermal Areas (Soil Gas)	1,000 - >52,000	[4]
Volcanic Areas (Soil Gas)	Up to 20,000 (anomalous)	[6]

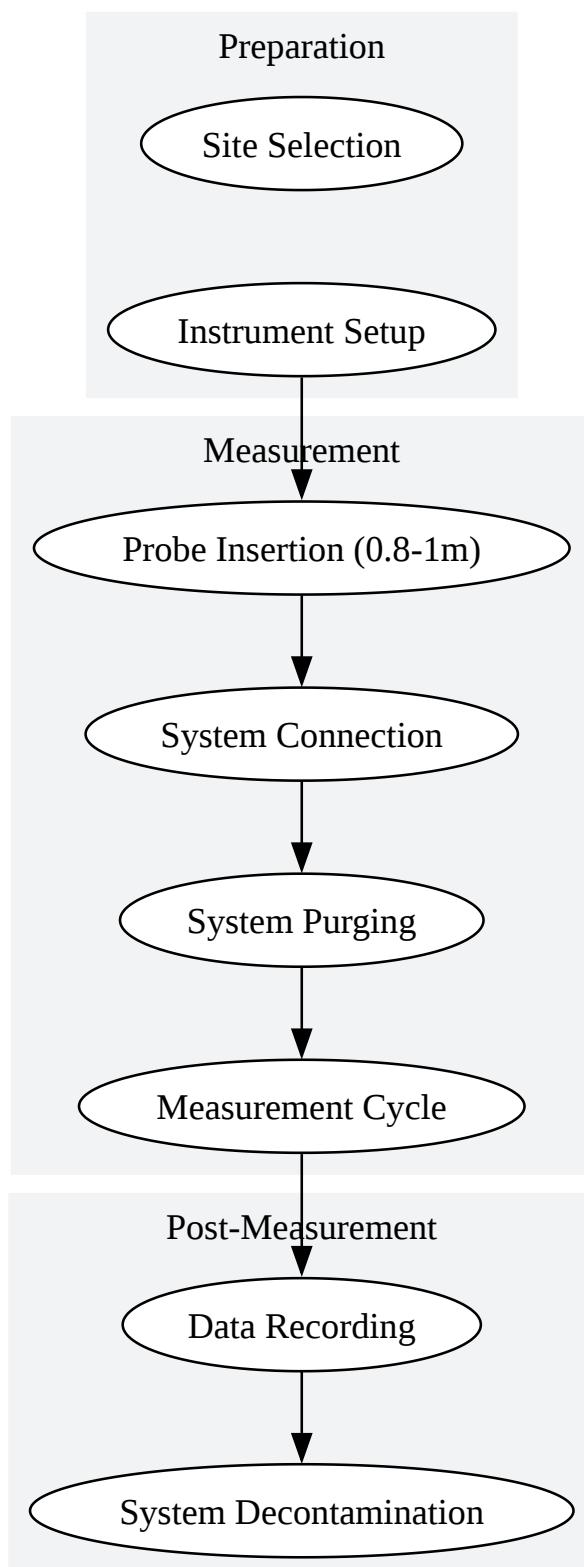
Measurement Technique	Typical Application	Detector Type
Active Monitoring	Continuous, real-time measurements in soil gas and water	Alpha Spectrometer (e.g., RAD7), Ionization Chamber (e.g., AlphaGUARD)
Passive Monitoring	Integrated, long-term measurements in soil and air	Solid-State Nuclear Track Detectors (SSNTDs) (e.g., CR-39, LR-115)

Experimental Protocols

Protocol 1: In-Situ Measurement of Radon-220 in Soil Gas using an Active Monitor (e.g., RAD7 or AlphaGUARD)

This protocol describes the procedure for the rapid and accurate analysis of 220Rn in soil gas, suitable for applications in geothermal exploration, fault line detection, and volcanic monitoring.

Materials:


- Radon/Thoron detector (e.g., RAD7, AlphaGUARD)
- Soil gas probe and impact hammer
- Tubing and connectors
- Water filter/trap
- GPS for location mapping

Procedure:

- Site Selection: Identify measurement points based on geological maps, topographical features, or a predefined grid.
- Probe Insertion: Drive the soil gas probe into the ground to a standardized depth (typically 0.8 to 1 meter) using an impact hammer.^[8] This ensures that measurements are taken from

a consistent soil horizon and minimizes atmospheric dilution.

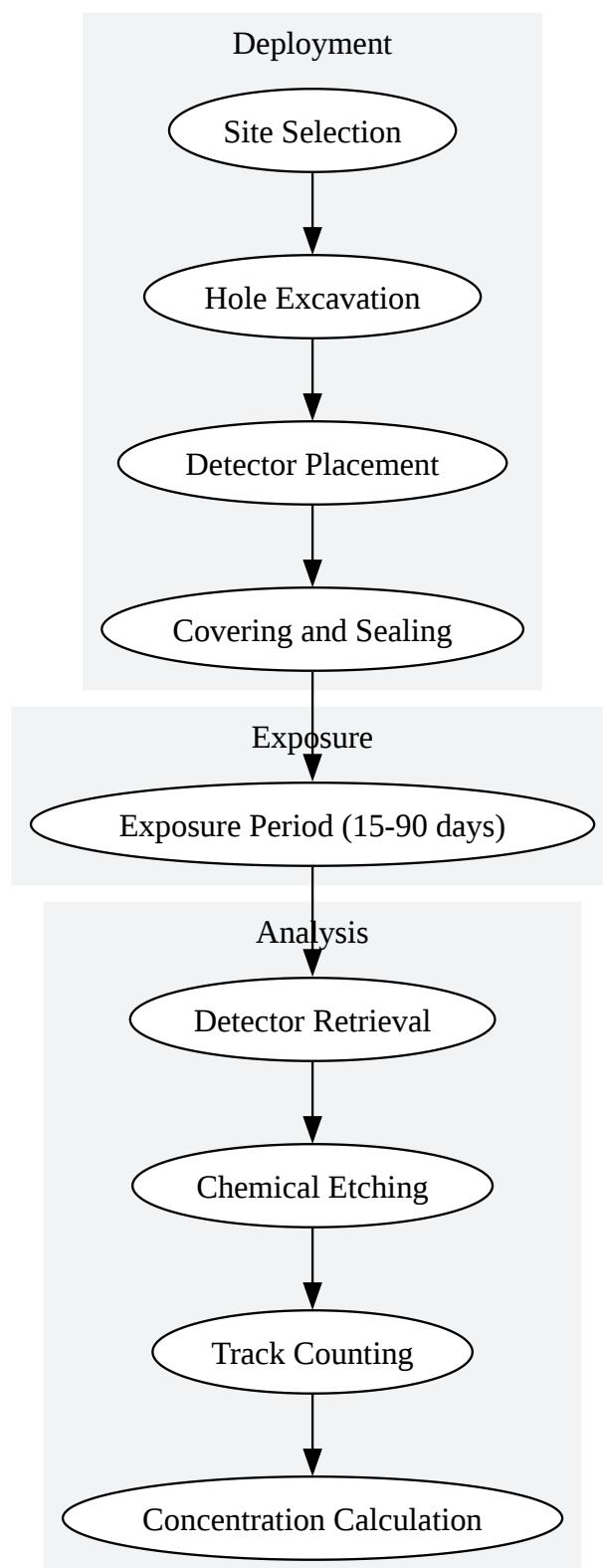
- System Connection: Connect the soil gas probe to the radon detector via tubing. An in-line water filter or trap is essential to prevent moisture from entering and damaging the instrument.
- Purgging: Purge the system by pumping soil gas through the detector for a set period (e.g., 5 minutes) to ensure that the air in the detection chamber is representative of the soil gas.
- Measurement Cycle:
 - For RAD7: Utilize the "thoron protocol" which specifically measures ^{220}Rn by analyzing the alpha decay of its short-lived progeny, ^{216}Po .^[1] Set the instrument to a repeating cycle of 5 or 30 minutes.
 - For AlphaGUARD: Operate in flow mode. To differentiate between ^{222}Rn and ^{220}Rn , a method using two monitors in different modes (diffusion and flow) or a specific thoron measurement protocol can be employed.^{[1][9]} The sensitivity to thoron in flow mode is dependent on the flow rate.^[9]
- Data Recording: Record the ^{220}Rn concentration, measurement time, GPS coordinates, and any relevant environmental parameters (e.g., soil type, weather conditions).
- Decontamination: After each measurement, flush the system with ambient air to prevent cross-contamination between measurement points.

[Click to download full resolution via product page](#)

Caption: Workflow for active soil gas ^{220}Rn measurement.

Protocol 2: Integrated Measurement of Radon-220 in Soil using Passive Detectors (e.g., CR-39 or LR-115)

This protocol is suitable for long-term, integrated measurements of 220Rn concentrations, providing an average value over the deployment period.


Materials:

- Passive detectors (CR-39 or LR-115) in a diffusion chamber.
- Deployment canisters or cups.
- Shovel or auger.
- Protective covering (e.g., plastic sheet).

Procedure:

- Site Selection: Choose measurement locations as described in Protocol 1.
- Hole Excavation: Dig a hole to a standardized depth (e.g., 50-80 cm).
- Detector Placement: Place the passive detector within its protective canister at the bottom of the hole. The canister should be placed in an inverted position to create a small air pocket for gas accumulation.
- Covering: Cover the hole to prevent the entry of rainwater and to minimize atmospheric dilution. A waterproof tile or board can be placed over the canister before backfilling the hole.
- Exposure: Leave the detectors in place for a predetermined exposure period (e.g., 15-90 days). The duration will depend on the expected radon concentration and the sensitivity of the detector.
- Detector Retrieval: Carefully retrieve the detectors at the end of the exposure period.
- Etching and Analysis:

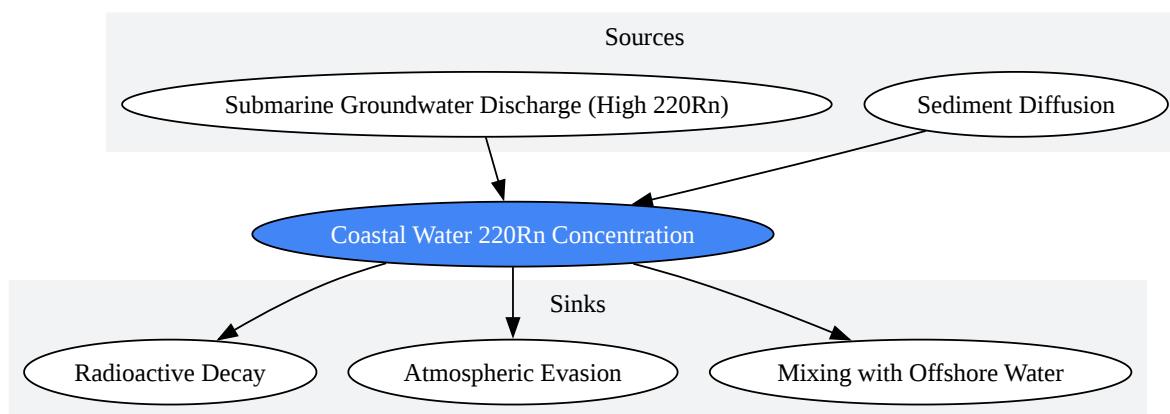
- The exposed detector films are chemically etched in a laboratory. For LR-115, a 2.5 N NaOH solution at 60°C for 120 minutes is typically used. For CR-39, a 6.25 N NaOH solution at 70°C for 7 hours is common.[10]
- After etching, the alpha tracks on the film are counted using a microscope or an automated reader.
- The track density is then converted to a 220Rn concentration using a calibration factor specific to the detector type and etching conditions.

[Click to download full resolution via product page](#)

Caption: Workflow for passive soil ^{220}Rn measurement.

Protocol 3: Radon-220 as a Tracer for Submarine Groundwater Discharge (SGD)

This protocol outlines the use of 220Rn to identify and quantify SGD.


Materials:

- Radon-in-water measurement system (e.g., RAD AQUA, RAD7 with water probe).
- Pump and tubing.
- GPS and depth sounder.
- Salinity and temperature sensors.

Procedure:

- Survey Design: Plan survey transects perpendicular and parallel to the coastline to map the spatial distribution of 220Rn in the coastal water.
- System Setup: Set up the continuous radon measurement system on a boat. Water is continuously pumped from a specific depth and passed through an air-water exchanger (degasser).
- Measurement: The radon gas is then transferred to the detector (e.g., RAD7) for measurement. The short half-life of 220Rn means that elevated concentrations indicate a nearby and recent source of groundwater discharge.
- Data Collection: Continuously record 220Rn concentrations, GPS coordinates, water depth, salinity, and temperature.
- Porewater Sampling: Collect groundwater samples directly from the sediment (porewater) using a piezometer to determine the end-member 220Rn concentration in the discharging groundwater.
- Data Analysis:

- Identify "hotspots" of elevated ^{220}Rn concentration in the surface water, which indicate locations of significant SGD.
- Use a mass balance model to quantify the SGD flux. This model accounts for the sources (SGD, sediment diffusion) and sinks (decay, atmospheric evasion, mixing) of ^{220}Rn in the water column.

[Click to download full resolution via product page](#)

Caption: Factors influencing ^{220}Rn in coastal water.

Conclusion

Radon-220 is a powerful and versatile tracer for a range of geological studies. Its short half-life provides high spatial and temporal resolution, making it particularly well-suited for investigating dynamic processes such as submarine groundwater discharge, geothermal activity, and fault movements. The choice of measurement technique, either active or passive, will depend on the specific research objectives, required temporal resolution, and logistical constraints. By following standardized protocols, researchers can obtain reliable and comparable data to enhance our understanding of these important geological phenomena.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nukleonika.pl [nukleonika.pl]
- 2. Detailed Geogenic Radon Potential Mapping Using Geospatial Analysis of Multiple Geo-Variables—A Case Study from a High-Risk Area in SE Ireland - PMC [pmc.ncbi.nlm.nih.gov]
- 3. horizon.documentation.ird.fr [horizon.documentation.ird.fr]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Radon on Mt. Etna (Italy): a useful tracer of geodynamic processes and a potential health hazard to populations [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Indoor Radon and Thoron Measurement using CR-39 and LR-115 detectors in dwellings of Beni Mellal-Khenifra area (Morocco) | E3S Web of Conferences [e3s-conferences.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. e3s-conferences.org [e3s-conferences.org]
- To cite this document: BenchChem. [Application Notes and Protocols: Radon-220 as a Tracer in Geological Studies]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1213171#using-radon-220-as-a-tracer-in-geological-studies>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com